molecular formula C9H11NO2 B1594058 N-(4-hydroxyphenyl)-N-methylacetamide CAS No. 579-58-8

N-(4-hydroxyphenyl)-N-methylacetamide

Cat. No. B1594058
CAS RN: 579-58-8
M. Wt: 165.19 g/mol
InChI Key: STOAGEBURGENGQ-UHFFFAOYSA-N
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Description

“N-(4-hydroxyphenyl)-N-methylacetamide” is also known as Fenretinide . It is a synthetic retinoid derivative, substances related to vitamin A . Fenretinide has been investigated for potential use in the treatment of cancer, as well as in the treatment of cystic fibrosis, rheumatoid arthritis, acne, and psoriasis .


Synthesis Analysis

The synthesis of “N-(4-hydroxyphenyl)-N-methylacetamide” involves a process for the synthesis of esters of N-(4’-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methylpyrrole-2-acetic acids . The compounds produced exhibit anti-inflammatory, analgesic, and antipyretic activities . Another method proposed is a one-pot synthesis based on the reductive carbonylation of nitrobenzene catalyzed by Pd (II)-complexes .


Molecular Structure Analysis

The molecular formula of “N-(4-hydroxyphenyl)-N-methylacetamide” is C8H9NO3 . Its average mass is 167.162 Da and its monoisotopic mass is 167.058243 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(4-hydroxyphenyl)-N-methylacetamide” include the reductive carbonylation of nitrobenzene catalyzed by Pd (II)-complexes . The selectivity towards the possible products strongly depends on the ligands on the Pd (II)-catalyst, but also by the nature of the solvent .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-hydroxyphenyl)-N-methylacetamide” include a molecular formula of C8H9NO3, an average mass of 167.162 Da, and a monoisotopic mass of 167.058243 Da .

Scientific Research Applications

Application 1: Antiviral Activity Against Dengue Virus

  • Scientific Field : Antiviral Research
  • Methods of Application or Experimental Procedures : The study evaluated the in vivo exposure profile of a 4-HPR dosage regime previously shown to be effective in a mouse model of severe dengue virus (DENV) infection . Pharmacokinetic (PK) analysis comprising single-dose oral and IV plasma concentration-time profiles was performed in mice . Equilibrium solubility testing of 4-HPR in a range of lipids, surfactants, and cosolvents was used to inform formulation approaches .
  • Results or Outcomes : PK analysis suggested that effective plasma concentrations could be achieved with the clinical formulation, while novel lipid-based formulations achieved more than a 3-fold improvement . Additionally, 4-HPR exposure was found to be limited by both solubility and first-pass intestinal elimination but could be improved through inhibition of cytochrome P450 (CYP) metabolism .

Application 2: Inhibition of Tumor Growth

  • Scientific Field : Oncology
  • Summary of the Application : Fenretinide has been reported to inhibit in vitro several types of tumors, including cancer cell lines resistant to all-trans-retinoic acid (ATRA), at 1–10 µM concentrations . This makes it a potential candidate for the development of new chemopreventive agents .

Application 3: Treatment of Choroidal Neovascularization

  • Scientific Field : Ophthalmology
  • Summary of the Application : Fenretinide has been evaluated for its effect on experimental laser-induced choroidal neovascularization (CNV), a major cause of vision loss in conditions like age-related macular degeneration .

Application 4: Synthesis of 4-EPR

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Fenretinide has been used in the synthesis of N-(4-ethoxyphenyl)-retinamide (4-EPR), which is an indispensable internal standard for the correct determination of 4-HPR and its metabolites by chromatography .

Application 5: Treatment of Retinal Pigment Epithelial Cells

  • Scientific Field : Ophthalmology
  • Summary of the Application : Fenretinide has been evaluated for its effect on the expression and secretion of relevant growth factors by cultured human retinal pigment epithelial (RPE) cells .

Safety And Hazards

“N-(4-hydroxyphenyl)-N-methylacetamide” causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-(4-hydroxyphenyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(11)10(2)8-3-5-9(12)6-4-8/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOAGEBURGENGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10879507
Record name N-METHYL P-HYDROXYACETANILIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-hydroxyphenyl)-N-methylacetamide

CAS RN

579-58-8
Record name N-(4-Hydroxyphenyl)-N-methylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=579-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC4968
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4968
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-METHYL P-HYDROXYACETANILIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
A Cappelli, G Giuliani, S Valenti, M Anzini… - Bioorganic & medicinal …, 2008 - Elsevier
The exploration of the structure–affinity relationships concerning a new class of peripheral benzodiazepine receptor (PBR) ligands related to alpidem has been pursued in order to …
Number of citations: 21 www.sciencedirect.com
CJ Lemmerhirt, M Rombach, A Bodtke… - …, 2015 - Wiley Online Library
Openers of neuronal voltage‐gated potassium channels (K V ) are of interest as therapeutic agents for treating pain (flupirtine) and epilepsy (retigabine). In an effort to better understand …
MR El-Ghobashy, NF Abo-Talib - Journal of Advanced Research, 2010 - Elsevier
Ratio subtraction and isosbestic point methods are two innovative spectrophotometric methods for determining the concentrations of metronidazole (I) and diloxanide furoate (II) in a …
Number of citations: 80 www.sciencedirect.com
Y Wen - 2018 - core.ac.uk
Reversed-phase liquid chromatography (RPLC) is the most commonly used chromatographic technique in the pharmaceutical industry. In RPLC, a computer-assisted approach is …
Number of citations: 4 core.ac.uk
MS Devi, GR Babu, NVL Mulukuri - Research Journal of …, 2017 - indianjournals.com
A simple, accurate and precise stability indicating RP-HPLC method for the simultaneous estimation of Diloxanide and Ornidazole in pure and pharmaceutical dosage form has been …
Number of citations: 3 www.indianjournals.com
D Plachá, J Jampílek - Nanotechnology in Medicine: Toxicity …, 2021 - Wiley Online Library
Protozoa (unicellular eukaryotes) are wild or parasitic organisms that feed on organic matter, such as other microorganisms or organic tissues and debris. Protozoans have historically …
Number of citations: 2 onlinelibrary.wiley.com

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